Folic acid methyl ester

Solubility Formulation In Vitro Assay

Select Folic acid methyl ester for folate pathway research. This oxidized derivative achieves DMSO solubility up to 100 mg/mL (219.58 mM)—over 4× higher than parent folic acid—enabling concentrated stock solutions for high-throughput screening with minimal solvent interference. Distinct from reduced folates, it requires DHFR-dependent activation (Ki ~0.4 μM), making it essential for antifolate drug studies and RFC-independent uptake assays. Recommended for depression and one-carbon metabolism research. Verify oxidized folate pharmacology aligns with your target pathway before ordering.

Molecular Formula C20H21N7O6
Molecular Weight 455.4 g/mol
Cat. No. B15390113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolic acid methyl ester
Molecular FormulaC20H21N7O6
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C20H21N7O6/c1-33-19(32)13(6-7-14(28)29)25-17(30)10-2-4-11(5-3-10)22-8-12-9-23-16-15(24-12)18(31)27-20(21)26-16/h2-5,9,13,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H3,21,23,26,27,31)/t13-/m0/s1
InChIKeyYIVGBIWFBUNYLC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folic Acid Methyl Ester (CAS 1348988-65-7): Technical Procurement Profile for Folate Metabolism Research Applications


Folic acid methyl ester (CAS 1348988-65-7) is a methyl ester metabolite of folic acid with the molecular formula C20H21N7O6 and molecular weight of 455.42 g/mol . This compound belongs to the pteridine class of folate derivatives and is structurally distinguished from folic acid (CAS 59-30-3) by methylation of the terminal glutamic acid carboxyl group. Unlike the biologically active circulating form 5-methyltetrahydrofolate (5-MTHF), folic acid methyl ester represents an oxidized folate derivative with distinct physicochemical and biochemical properties relevant to research applications, particularly in neuropsychiatric condition studies where folate metabolism plays a mechanistic role .

Folic Acid Methyl Ester Procurement: Why Folic Acid, 5-MTHF, and Other Folate Derivatives Are Not Interchangeable


Folate derivatives cannot be substituted interchangeably due to fundamental differences in transport kinetics, metabolic activation requirements, and stability profiles. Folic acid is poorly recognized by the reduced folate carrier (RFC), exhibiting a Km of approximately 200 μM compared to 2–7 μM for reduced folates such as 5-methylTHF [1]. Furthermore, folic acid requires sequential reduction by dihydrofolate reductase (DHFR) before achieving metabolic activity, whereas 5-MTHF bypasses this requirement entirely [2]. Folic acid methyl ester introduces additional distinctions through esterification, which alters both physicochemical properties (including DMSO solubility) and cellular handling compared to the parent folic acid molecule . These differences produce measurable variations in experimental outcomes including apoptosis rates and genomic stability parameters, making compound-specific selection essential for reproducible research.

Folic Acid Methyl Ester: Quantified Comparative Evidence for Informed Scientific Procurement


DMSO Solubility Advantage of Folic Acid Methyl Ester Over Folic Acid

Folic acid methyl ester demonstrates substantially enhanced solubility in dimethyl sulfoxide (DMSO) compared to unmodified folic acid, enabling higher concentration stock solution preparation for in vitro studies. Folic acid methyl ester achieves DMSO solubility of 100 mg/mL (219.58 mM) , whereas folic acid exhibits markedly lower DMSO solubility (≥25 mg/mL with heating required) and dissolves only slightly in DMSO even under heated conditions [1]. This represents a minimum 4-fold solubility enhancement in the preferred organic solvent for cell culture applications.

Solubility Formulation In Vitro Assay Sample Preparation

In Vitro Apoptosis Profile: Folic Acid versus 5-MTHF Comparative Outcomes

In head-to-head in vitro comparisons using human lymphocyte cultures, significant differences in apoptosis induction were observed between folate forms. Cultures supplemented with 5-methyltetrahydrofolate (5-MeTHF) exhibited significantly higher apoptosis rates compared to folic acid-supplemented cultures (P < 0.05) [1]. Concurrently, at 120 nM concentration, folic acid produced significantly lower micronucleated binucleate cell frequency compared to 120 nM 5-MeTHF [1]. While direct folic acid methyl ester apoptosis data are not available, these findings establish a class-level distinction indicating that oxidized folates (including folic acid and its ester derivatives) and reduced folates (5-MTHF) produce measurably different cellular outcomes that preclude interchangeable use.

Apoptosis Cell Death Lymphocyte Culture Genomic Stability

Reduced Folate Carrier (RFC) Transport Affinity: Class-Based Discrimination Against Oxidized Folates

The reduced folate carrier (RFC/SLC19A1) exhibits markedly lower affinity for oxidized folates compared to reduced folate derivatives. RFC displays Km values of 2–7 μM for 5-methylTHF and other reduced folate derivatives, but demonstrates substantially poorer affinity for folic acid with a Km of approximately 200 μM [1]. This 28- to 100-fold difference in transporter affinity has direct implications for cellular uptake efficiency and experimental design. As a methyl ester derivative of folic acid, folic acid methyl ester belongs to the oxidized folate class and is therefore expected to exhibit similarly reduced RFC-mediated transport efficiency compared to reduced folate alternatives.

Folate Transport RFC Cellular Uptake Pharmacokinetics

DHFR Inhibition Kinetics: Folic Acid as Partial Competitive Inhibitor

Folic acid functions as a partial competitive inhibitor of dihydrofolate reductase (DHFR) with a measured inhibition constant (Ki) of 0.4 μM in Drosophila melanogaster DHFR [1][2]. In the same assay system, trimethoprim (a complete competitive inhibitor) exhibited a Ki of 5.4 μM, while methotrexate (a tight-binding antifolate) showed a Kd of 0.9 nM [1]. This kinetic profile establishes that oxidized folates can interact with and partially inhibit DHFR, a property not shared by reduced folate derivatives (e.g., 5-MTHF, folinic acid) which bypass DHFR entirely. Folic acid methyl ester, as an oxidized folate derivative, would be expected to exhibit similar DHFR interaction properties.

DHFR Enzyme Kinetics Antifolate Inhibition

Folic Acid Methyl Ester: Optimal Research Application Scenarios Based on Quantitative Differentiation


High-Concentration Stock Solution Preparation for Cell-Based Screening Assays

Folic acid methyl ester is the preferred choice when experimental protocols require high-concentration folate stock solutions in DMSO (up to 100 mg/mL, 219.58 mM) . This solubility advantage (≥4-fold higher than unmodified folic acid) enables preparation of concentrated dosing solutions that minimize DMSO carryover effects in cell culture, which is particularly critical for high-throughput screening campaigns where solvent toxicity can confound results [1].

Folate Transport Studies Requiring Low RFC-Mediated Uptake

Folic acid methyl ester belongs to the oxidized folate class that exhibits poor recognition by the reduced folate carrier (RFC/SLC19A1), with class-representative folic acid showing a Km of approximately 200 μM compared to 2–7 μM for reduced folates . This property makes folic acid methyl ester suitable for experimental systems designed to investigate folate receptor (FR)-mediated uptake pathways, evaluate transporter-independent folate entry mechanisms, or create controlled low-uptake baseline conditions.

DHFR-Dependent Folate Metabolism and Antifolate Mechanism Research

As an oxidized folate derivative, folic acid methyl ester engages the DHFR-dependent metabolic pathway, in contrast to reduced folates (5-MTHF, folinic acid) that bypass DHFR entirely . Folic acid (oxidized folate class representative) demonstrates measurable DHFR interaction with a Ki of 0.4 μM [1]. This pathway engagement is essential for studies investigating antifolate drug mechanisms (e.g., methotrexate, trimethoprim), DHFR enzyme kinetics, or metabolic conditions where DHFR activity is the variable of interest.

Neuropsychiatric Disorder Research Involving Folate Metabolism

Folic acid methyl ester has established application in research on neuropsychiatric conditions including depression, where altered folate metabolism and one-carbon cycle dysfunction are implicated in pathophysiology . The compound's methyl ester modification may influence its handling in neural tissues compared to unmodified folic acid, though direct comparative neuropharmacokinetic data remain limited. Researchers should verify that oxidized folate pharmacology aligns with their specific neuropsychiatric research question before selecting this compound over reduced folate alternatives.

Technical Documentation Hub

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